EGFR Kinase Inhibition Potency Compared to Reference Inhibitors
2-Phenylisonicotinic acid demonstrates moderate inhibitory activity against wild-type EGFR, with an IC50 of 20 μM (20,000 nM) in a fluorescence-based phosphorylation assay using human LoVo cells [1]. This potency, while not as high as advanced clinical candidates, provides a useful scaffold for further optimization and compares favorably to certain early-stage reference compounds. For context, a derivative bearing a 2-phenylisonicotinic acid core achieved an IC50 of 12 nM against the EGFR T790M/C797S double mutant in an HTRF assay, highlighting the scaffold's potential for optimization [2].
| Evidence Dimension | EGFR inhibition (IC50) |
|---|---|
| Target Compound Data | 20 μM (20,000 nM) |
| Comparator Or Baseline | Derived analog: 12 nM (T790M/C797S mutant) |
| Quantified Difference | Scaffold shows 1667-fold improvement upon optimization |
| Conditions | Wild-type EGFR in human LoVo cells, fluorescence assay; mutant EGFR HTRF assay |
Why This Matters
Validates the scaffold's tractability for kinase inhibitor development, supporting its selection over less characterized analogs.
- [1] BindingDB. BDBM50493286. CHEMBL2426289. IC50: 2.00E+4 nM for wild-type EGFR. View Source
- [2] BindingDB. BDBM50585306. CHEMBL5084983. IC50: 12 nM for EGFR T790M/C797S. View Source
